molecular formula C15H16O4 B5776506 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate

Cat. No.: B5776506
M. Wt: 260.28 g/mol
InChI Key: IOMDMAGMFWWJNI-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique molecular structure, which includes a chromen-2-one core with a methyl group at the 8th position, a propyl group at the 4th position, and an acetate group at the 7th position. Due to its distinct chemical properties, it has garnered interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with 8-methyl-2H-chromen-7-ol as the starting material.

  • Oxidation: The hydroxyl group at the 7th position is oxidized to form 8-methyl-2-oxo-2H-chromen-7-ol.

  • Alkylation: The 4th position of the chromen-2-one core is alkylated using propyl bromide to introduce the propyl group, resulting in 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol.

  • Acetylation: Finally, the hydroxyl group at the 7th position is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the chromen-2-one core to its corresponding dihydrochromen-2-one derivative.

  • Substitution: Substitution reactions at the propyl group can lead to the formation of various substituted propyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Various alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Dihydrochromen-2-one derivatives.

  • Substitution Products: Substituted propyl derivatives with different alkyl or aryl groups.

Scientific Research Applications

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

  • Pathways: It may modulate signaling pathways related to these processes, leading to its biological effects.

Comparison with Similar Compounds

  • 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Similar structure but with a phenyl group instead of a propyl group.

  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar core structure but without the propyl group.

Uniqueness: 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and biological processes that are not possible with its similar counterparts.

Properties

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-5-11-8-14(17)19-15-9(2)13(18-10(3)16)7-6-12(11)15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMDMAGMFWWJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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